molecular formula C12H11NO5S B8336830 5-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2,4-thiazolidinedione

5-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2,4-thiazolidinedione

Cat. No. B8336830
M. Wt: 281.29 g/mol
InChI Key: ZCHBFHCAGSBARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464856

Procedure details

Prepared according to the procedure described in Example 1 using 3,5-dimethoxy-4-hydroxybenzaldehyde (4.8 g, 26 mmoles) and 2,4-thiazolidinedione (2.9 g, 25 mmoles). Recrystallization from methanol gave the pure product (1.7 g), mp 248°-249° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:12][CH3:13])[C:10]=1[OH:11])[CH:6]=O.[S:14]1[CH2:18][C:17](=[O:19])[NH:16][C:15]1=[O:20]>>[OH:11][C:10]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([CH:6]=[C:18]2[S:14][C:15](=[O:20])[NH:16][C:17]2=[O:19])=[CH:8][C:9]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1O)OC
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1OC)C=C1C(NC(S1)=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.